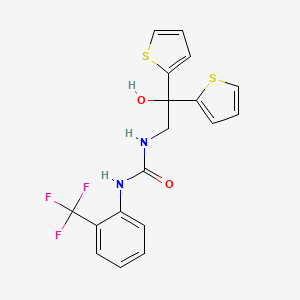
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H15F3N2O2S2 and its molecular weight is 412.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a derivative of thiourea, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C15H14F3N1O1S2, with a molecular weight of approximately 341.39 g/mol. The synthesis typically involves the reaction of thiophenes with urea derivatives under controlled conditions to yield the desired product. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological activity.
Biological Activity Overview
- Anticancer Properties : Recent studies have indicated that thiourea derivatives exhibit significant anticancer activities. For instance, compounds similar to our target have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Activity : Thiourea derivatives are known for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.9 µg/mL against resistant strains.
- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of thiourea compounds, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study 1: Antitumor Activity
A study published in New Journal of Chemistry evaluated a series of thiourea derivatives for their antitumor activity. One compound showed a GI50 value of 25.1 µM against non-small cell lung cancer (EKVX), indicating potent activity compared to standard chemotherapeutics .
| Compound | GI50 (µM) | Cancer Type |
|---|---|---|
| A | 25.1 | Non-small cell lung |
| B | 21.5 | Leukemia |
| C | 15.9 | Prostate cancer |
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, a derivative structurally similar to our target exhibited MIC values ranging from 1.9 to 125 µg/mL against various pathogens, outperforming traditional antibiotics like levofloxacin .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 1.9 | Levofloxacin (8.1) |
| Escherichia coli | 62.5 | Nystatin (3.9) |
The biological activities of thiourea derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Many compounds trigger programmed cell death in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : Compounds often act as inhibitors for enzymes involved in inflammation and cancer progression.
- Membrane Disruption : Antimicrobial activity is partly due to the disruption of bacterial cell membranes.
Propriétés
IUPAC Name |
1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c19-18(20,21)12-5-1-2-6-13(12)23-16(24)22-11-17(25,14-7-3-9-26-14)15-8-4-10-27-15/h1-10,25H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBLIVNKQAMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














